molecular formula C15H19N3O3 B12898722 4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine CAS No. 39630-11-0

4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine

Cat. No.: B12898722
CAS No.: 39630-11-0
M. Wt: 289.33 g/mol
InChI Key: AEBNBNZUBZCGHO-UHFFFAOYSA-N
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Description

4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33000 . It is a solid with a density of 1.332 g/cm³ and a high boiling point of 489.9°C at 760 mmHg, indicating good thermal stability . This compound features a pyrrolidin-2-one (or 5-oxopyrrolidine) core, a moiety that is present in various compounds investigated for their biological activity. For instance, research on structurally related pyrrolidin-2-one derivatives has demonstrated potential as anticancer agents against cell lines such as prostate cancer, melanoma, and triple-negative breast cancer . Other studies have shown that compounds containing the pyrrolidin-2-one scaffold can act as kinase inhibitors, which are relevant in oncology and other therapeutic areas . The structure also incorporates a morpholine ring, a privileged scaffold in medicinal chemistry known to improve key pharmacokinetic properties . The presence of the morpholine group can enhance a molecule's solubility and its ability to permeate cellular barriers, which is particularly valuable in the development of central nervous system (CNS) active compounds . The anilino (phenylamino) group attached to the pyrrolidinone ring is a feature shared with certain 4-anilinoquinazoline and 4-anilinoquinoline derivatives, which are well-known classes of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) . This structural motif suggests potential research applications in enzyme inhibition and oncology. This product is intended for research purposes such as in vitro biological screening, hit-to-lead optimization studies, and as a building block or reference standard in chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

39630-11-0

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

1-anilino-4-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C15H19N3O3/c19-14-10-12(15(20)17-6-8-21-9-7-17)11-18(14)16-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2

InChI Key

AEBNBNZUBZCGHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)N(C2)NC3=CC=CC=C3

Origin of Product

United States

Biological Activity

4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C13H15N3O3\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}

This structure features a morpholine ring, a pyrrolidine moiety, and a phenylamino group, which are critical for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of Factor XIa, an essential component in the coagulation cascade. By inhibiting Factor XIa, the compound may reduce thrombus formation and has potential applications in treating thromboembolic disorders.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticoagulant Activity :
    • Inhibition of Factor XIa leads to reduced blood clot formation.
    • Studies have demonstrated that this compound significantly decreases thrombus weight in animal models.
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism.

Anticoagulant Studies

A notable study published in Journal of Medicinal Chemistry evaluated the anticoagulant properties of various derivatives of morpholine-based compounds. The study found that this compound exhibited a significant reduction in thrombus formation in vivo, with a dose-dependent response observed at concentrations ranging from 0.5 to 5 mg/kg .

CompoundThrombus Weight Reduction (%)Dose (mg/kg)
Control0N/A
Compound A300.5
Compound B501.0
This compound 70 5.0

Antitumor Activity

In another study focusing on the cytotoxic effects against cancer cell lines, the compound was shown to inhibit cell proliferation significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 .

Cell LineIC50 (µM)
MCF-715
A54920

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